Fmoc-L-2-trifluoromethylphe
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Overview
Description
It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a trifluoromethyl group on the aromatic ring of phenylalanine . This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-trifluoromethylphe involves several steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced onto the aromatic ring of phenylalanine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2-trifluoromethylphe undergoes several types of chemical reactions:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Trifluoromethylation: Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts are used to introduce the trifluoromethyl group.
Major Products
Fmoc Deprotection: The major product is the free amino acid with the trifluoromethyl group intact.
Trifluoromethylation: The major product is the trifluoromethylated phenylalanine derivative.
Scientific Research Applications
Fmoc-L-2-trifluoromethylphe has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Drug Development: The trifluoromethyl group enhances the metabolic stability and bioavailability of peptides, making it useful in drug development.
Biomaterials: This compound is used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Mechanism of Action
The mechanism of action of Fmoc-L-2-trifluoromethylphe primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to allow for further peptide elongation . The trifluoromethyl group enhances the stability and bioavailability of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Similar to Fmoc-L-2-trifluoromethylphe but lacks the trifluoromethyl group.
Fmoc-L-2-fluorophenylalanine: Contains a fluorine atom instead of a trifluoromethyl group.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which enhances the metabolic stability and bioavailability of peptides compared to other derivatives .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-1-7-15(21)13-22(23(30)31)29-24(32)33-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQOLKMHJFBQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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